molecular formula C7H11NO4 B12865640 (S)-Methyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate

(S)-Methyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate

Cat. No.: B12865640
M. Wt: 173.17 g/mol
InChI Key: OUVZWKAKGJZKOJ-YFKPBYRVSA-N
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Description

(S)-Methyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structure, which includes a pyrrolidine ring, a hydroxymethyl group, and a carboxylate ester. Its stereochemistry plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of di-tert-butyl dicarbonate and 2-(hydroxymethyl)pyrrolidine as starting materials. The reaction is carried out under inert gas conditions, such as nitrogen or argon, at low temperatures (2-8°C) to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form a hydroxyl group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction and conditions used.

Scientific Research Applications

(S)-Methyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: It is involved in the development of drugs targeting specific enzymes and receptors.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, and altering cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Methyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

methyl (2S)-2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C7H11NO4/c1-12-7(11)8-5(4-9)2-3-6(8)10/h5,9H,2-4H2,1H3/t5-/m0/s1

InChI Key

OUVZWKAKGJZKOJ-YFKPBYRVSA-N

Isomeric SMILES

COC(=O)N1[C@@H](CCC1=O)CO

Canonical SMILES

COC(=O)N1C(CCC1=O)CO

Origin of Product

United States

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